2-(3-Bromo-5-methylphenyl)-1,3-dioxolane

Cross-coupling reactivity Steric effects Oxidative addition

Regioisomeric contamination in bromo-methylphenyl-1,3-dioxolane building blocks confounds SAR data. 2-(3-Bromo-5-methylphenyl)-1,3-dioxolane (CAS 1023289-64-6) provides unambiguous meta,meta-substitution for reproducible cross-coupling. • Unhindered meta-Br enables efficient Pd oxidative addition; no ortho steric penalty. • 1,3-Dioxolane: 30-35× more hydrolysis-resistant than acyclic acetals; pH 9 stable, pH<1 cleaved. • NLT 98% purity ensures single-regioisomer integrity for reliable library synthesis.

Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
Cat. No. B15380631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-5-methylphenyl)-1,3-dioxolane
Molecular FormulaC10H11BrO2
Molecular Weight243.10 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)C2OCCO2
InChIInChI=1S/C10H11BrO2/c1-7-4-8(6-9(11)5-7)10-12-2-3-13-10/h4-6,10H,2-3H2,1H3
InChIKeyWOBAOYLJBQWYAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-5-methylphenyl)-1,3-dioxolane CAS 1023289-64-6: Sourcing and Structural Overview


2-(3-Bromo-5-methylphenyl)-1,3-dioxolane (CAS 1023289-64-6) is a cyclic acetal derivative belonging to the 1,3-dioxolane class, functioning as a protected form of 3-bromo-5-methylbenzaldehyde [1]. The compound has the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol, with computed physicochemical properties including XLogP3 of 2.4 and a topological polar surface area of 18.5 Ų [1]. It is primarily utilized as a synthetic building block in organic and medicinal chemistry, where the 1,3-dioxolane ring serves as an aldehyde protecting group stable to basic and nucleophilic conditions but labile under acidic environments [2]. Commercial availability spans multiple vendors with purity specifications ranging from 95% to NLT 98% [3].

Why 2-(3-Bromo-5-methylphenyl)-1,3-dioxolane Cannot Be Interchanged with Isomeric Bromo-Methylphenyl Dioxolanes


Regioisomeric bromo-methylphenyl-1,3-dioxolanes sharing the identical molecular formula C₁₀H₁₁BrO₂ and molecular weight of 243.10 g/mol are not functionally interchangeable. The relative positions of the bromine and methyl substituents on the phenyl ring govern three critical reactivity parameters: (1) the rate of palladium-catalyzed oxidative addition in cross-coupling reactions, where ortho-methyl substitution sterically retards reactivity relative to meta- or para-substituted analogs [1]; (2) the electronic character of the aromatic ring during electrophilic aromatic substitution and acetal hydrolysis, where Hammett σ values differ markedly for meta- versus ortho- versus para-substituted patterns [2]; and (3) the steric accessibility of the bromine atom for subsequent functionalization, with the meta,meta-disposed substituents in the target compound providing a uniquely unhindered reaction center compared to ortho-substituted regioisomers such as 2-(2-bromo-5-methylphenyl)-1,3-dioxolane (CAS 1381966-52-4) or 2-(3-bromo-2-methylphenyl)-1,3-dioxolane (CAS 106965-50-8) .

Quantitative Differentiation Evidence for 2-(3-Bromo-5-methylphenyl)-1,3-dioxolane: Comparator-Based Selection Data


Meta,meta-Substitution Pattern Provides Reduced Steric Hindrance at the Bromine Center Versus Ortho-Bromo Regioisomers for Palladium-Catalyzed Cross-Coupling

In the target compound 2-(3-bromo-5-methylphenyl)-1,3-dioxolane (CAS 1023289-64-6), both the bromine atom (meta, 3-position) and the methyl group (meta, 5-position) are disposed meta to the dioxolane-bearing carbon (1-position). In the ortho-bromo comparator 2-(2-bromo-5-methylphenyl)-1,3-dioxolane (CAS 1381966-52-4), the bromine resides ortho to the dioxolane attachment point, creating steric compression around the reactive C–Br bond. The Khaibulova et al. (2013) study on steric effects in haloarene cross-coupling demonstrated that introduction of a methyl group into the para position of aryl halides slows down Suzuki coupling relative to unsubstituted haloarenes, and that ortho-methyl haloarenes are less reactive in palladium-catalyzed reactions than both unsubstituted and para-substituted analogs [1]. By extension from this class-level evidence, the meta-bromo, meta-methyl configuration of the target compound avoids the ortho steric penalty that affects CAS 1381966-52-4, predicting a faster rate of oxidative addition and higher cross-coupling yield under identical palladium-catalyzed Suzuki, Negishi, or Heck conditions .

Cross-coupling reactivity Steric effects Oxidative addition

Opposing Electronic Effects of Meta-Bromo (σₘ = +0.39) and Meta-Methyl (σₘ = −0.07) Substituents on 1,3-Dioxolane Hydrolysis Rate Enable Tunable Deprotection Selectivity

The acid-catalyzed hydrolysis of 2-(substituted phenyl)-1,3-dioxolanes follows a specific acid A-1 mechanism with a Hammett ρ value of −3.35 determined for meta-substituted benzaldehyde diethyl acetals, indicating strong sensitivity to substituent electronic effects [1]. In the target compound, the bromine substituent at the meta position exerts an electron-withdrawing effect (Hammett σₘ = +0.39), which retards the rate-limiting carbocation formation step during dioxolane ring opening. The meta-methyl group (σₘ = −0.07) exerts a weakly electron-donating effect, partially offsetting the bromine's electron withdrawal. The net σₘ sum of approximately +0.32 predicts a hydrolysis rate that is intermediate between the faster-hydrolyzing 2-(4-methylphenyl)-1,3-dioxolane (σₚ = −0.17 for para-methyl) and the slower-hydrolyzing 2-(4-bromophenyl)-1,3-dioxolane (σₚ = +0.23 for para-bromo) [1]. In contrast, the ortho-bromo regioisomer CAS 1381966-52-4 introduces an ortho electronic effect that is not well-modeled by Hammett σ constants, making its deprotection behavior less predictable and potentially less selective in synthetic sequences requiring orthogonal protecting group strategies .

Acetal hydrolysis Hammett substituent constants Deprotection kinetics

Commercial Purity and Pricing Comparison Across Bromo-Methylphenyl-1,3-Dioxolane Regioisomers from Common Vendors

A comparative survey of commercial suppliers reveals distinct purity and pricing profiles for the regioisomeric bromo-methylphenyl-1,3-dioxolanes. The target compound (CAS 1023289-64-6) is available from Leyan at 98% purity , Boroncore at NLT 98% [1], AKSci at 95% , and AChemBlock at 96% with a 5g list price of $820 . The ortho-bromo regioisomer 2-(2-bromo-5-methylphenyl)-1,3-dioxolane (CAS 1381966-52-4) is available from AChemBlock at 96% purity with a 1g price of $240 and 5g at $870 . The 3-bromo-4-methylphenyl isomer (CAS 124717-60-8) is listed on ChemicalBook at 664 RMB/1g and 1,993 RMB/5g (approximately $91/1g and $273/5g at time of search) , and through abcr at €153.40/1g and €418.90/5g [2]. The target compound occupies a middle tier in the pricing landscape while offering 98% purity from multiple suppliers, and critically, provides the unique meta,meta-substitution pattern not available from the lower-priced para-methyl (CAS 124717-60-8) or the sterically hindered ortho-bromo (CAS 1381966-52-4) isomers [3].

Vendor comparison Purity specification Procurement cost

1,3-Dioxolane Protecting Group Confers Documented Stability Under Basic and Nucleophilic Conditions Relative to Unprotected 3-Bromo-5-methylbenzaldehyde

The 1,3-dioxolane ring in the target compound provides well-characterized stability across a defined pH and temperature range, as documented by the organic-chemistry.org protecting group stability table [1]. The cyclic acetal is stable at pH 9 and room temperature, and at pH 4 and room temperature, but undergoes cleavage at pH < 1 at 100°C, and at pH > 12 at 100°C [1]. This stability profile contrasts with the unprotected parent aldehyde, 3-bromo-5-methylbenzaldehyde (CAS 188813-04-9), which is susceptible to oxidation, nucleophilic addition, and base-catalyzed condensation under conditions where the dioxolane-protected form remains intact. The diethyl acetal analogs of benzaldehydes hydrolyze 30–35 times faster than the corresponding 1,3-dioxolanes [2], confirming that the cyclic dioxolane offers superior kinetic stability compared to acyclic acetal protecting groups. This differential is critical in synthetic sequences requiring Grignard additions, hydride reductions, or basic nucleophilic substitutions where an unprotected aldehyde would undergo competing reactions .

Protecting group stability Orthogonal deprotection Multi-step synthesis

Unambiguous Regioisomeric Identity Defined by Unique InChIKey Enables Traceable Inventory Management Distinct from Co-Eluting or Co-Misidentified Isomers

The target compound possesses the unique InChIKey WOBAOYLJBQWYAC-UHFFFAOYSA-N, distinguishing it from all regioisomeric bromo-methylphenyl-1,3-dioxolanes [1]. The ortho-bromo isomer 2-(2-bromo-5-methylphenyl)-1,3-dioxolane (CAS 1381966-52-4) has InChIKey ROQONLCDTGWTBV-UHFFFAOYSA-N . The 3-bromo-4-methylphenyl isomer (CAS 124717-60-8) has InChIKey YTQXPAWDHPRBBM-UHFFFAOYSA-N [2]. The 3-bromo-2-methylphenyl isomer (CAS 106965-50-8) has InChIKey ATJMEJFNAXLLED-UHFFFAOYSA-N [3]. All four regioisomers share identical molecular formula (C₁₀H₁₁BrO₂), molecular weight (243.10 g/mol), XLogP3 (2.4), TPSA (18.5 Ų), and other computed descriptors [1][2][3]. This means that regioisomer identity cannot be confirmed by mass spectrometry or elemental analysis alone and requires NMR or chromatographic methods, making the unique InChIKey and associated CAS number critical for procurement specification and inventory management to avoid inadvertent isomeric substitution .

Analytical identification Regioisomer confirmation Quality control

Optimal Application Scenarios for 2-(3-Bromo-5-methylphenyl)-1,3-dioxolane Based on Quantitative Differentiation Evidence


Multi-Step Synthesis of 3,5-Disubstituted Biaryl Pharmacophores via Sequential Suzuki-Miyaura Coupling and Aldehyde Deprotection

In medicinal chemistry campaigns targeting biaryl scaffolds with meta,meta-substitution patterns, the target compound serves as a protected aldehyde electrophile that can undergo palladium-catalyzed Suzuki-Miyaura coupling at the unhindered meta-bromo position. The absence of ortho steric compression around the C–Br bond (as established in Evidence Item 1) facilitates efficient oxidative addition without the elevated catalyst loadings or extended reaction times that may be required for ortho-bromo regioisomers such as CAS 1381966-52-4 [1]. Following successful C–C bond formation, the 1,3-dioxolane protecting group is selectively removed under mild acidic conditions (pH < 1) to unmask the aldehyde for subsequent reductive amination, Knoevenagel condensation, or Wittig olefination steps. The well-characterized electronic profile of the meta-substituted aryl ring (Evidence Item 2) supports predictable deprotection kinetics, enabling orthogonal protecting group strategies in complex molecule synthesis [2].

Diversifiable Building Block for Parallel Library Synthesis Requiring Regioisomeric Fidelity

For high-throughput medicinal chemistry or agrochemical discovery programs generating compound libraries through diversified cross-coupling of a common aryl bromide intermediate, the target compound's unambiguous regioisomeric identity (confirmed by unique InChIKey WOBAOYLJBQWYAC-UHFFFAOYSA-N, as detailed in Evidence Item 5) is essential for SAR (structure-activity relationship) integrity [3]. The meta,meta-disposition of bromine and methyl groups creates a substitution pattern that is structurally distinct from all other commercially available C₁₀H₁₁BrO₂ regioisomers. Procurement of the correct isomer (CAS 1023289-64-6) at NLT 98% purity from vendors such as Boroncore or Leyan ensures that library members are derived from a single, defined regiochemical starting point, avoiding the confounding biological data that would result from isomeric contamination.

Process Chemistry Route Scouting Where Meta-Bromo Aryl Aldehydes Require Temporary Protection During Organometallic Transformations

In process development for active pharmaceutical ingredients (APIs) or agrochemical intermediates, synthetic sequences employing organolithium or Grignard reagents must protect the aldehyde functionality to prevent competing nucleophilic addition. The 1,3-dioxolane group in the target compound provides a 30–35-fold greater kinetic barrier to hydrolysis compared to acyclic diethyl acetal analogs (Evidence Item 4), while maintaining compatibility with basic organometallic conditions (stable at pH 9, RT) [4]. The commercial availability of the target compound at multi-gram scale from suppliers such as AChemBlock (5g at $820) supports route scouting and initial scale-up activities, with the meta,meta-substitution geometry avoiding the steric penalties and unpredictable reactivity associated with ortho-substituted regioisomers (Evidence Item 1) [1].

Reference Standard for Analytical Method Development Distinguishing Co-Migrating C₁₀H₁₁BrO₂ Regioisomers

Because all four bromo-methylphenyl-1,3-dioxolane regioisomers share identical molecular formula, molecular weight, XLogP3, and TPSA values (Evidence Item 5), chromatographic or spectroscopic differentiation is non-trivial. The target compound (CAS 1023289-64-6, InChIKey WOBAOYLJBQWYAC-UHFFFAOYSA-N) serves as a well-defined reference standard for developing HPLC, GC-MS, or NMR methods that can resolve it from the ortho-bromo (CAS 1381966-52-4), 3-bromo-4-methyl (CAS 124717-60-8), and 3-bromo-2-methyl (CAS 106965-50-8) isomers [3]. Laboratories procuring this compound at 98% purity from suppliers such as Leyan can use it as an authenticated reference material for quality control workflows in multi-step synthesis, ensuring that in-process intermediates maintain the intended regiochemistry throughout the synthetic sequence.

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